REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[N:18]=[C:17]([C:19]([O:21][CH3:22])=[O:20])[C:16]([OH:23])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2.[S:24](Cl)([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25].CO>C(Cl)(Cl)Cl.O>[Br:8][C:9]1[N:18]=[C:17]([C:19]([O:21][CH3:22])=[O:20])[C:16]([O:23][S:24]([C:27]2[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=2)(=[O:26])=[O:25])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2
|
Name
|
|
Quantity
|
15.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10.6 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.7 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C. over 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting off-white crystalline solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the target compound in 50% yield
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)OS(=O)(=O)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |